Methyl 6-bromopyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 202.04 g/mol. It is categorized as an aromatic ester derived from 6-bromopyridine-2-carboxylic acid. The compound features a bromine atom at the 6-position of the pyridine ring, which is significant for its reactivity and biological properties. Methyl 6-bromopyridine-2-carboxylate is known for its use in various synthetic applications and as an intermediate in the production of biologically active compounds .
There is no documented information on the specific mechanism of action of MBC in any biological system.
Methyl 6-bromopyridine-2-carboxylate is a heterocyclic aromatic compound with the chemical formula C7H6BrNO2. Its synthesis has been reported in various scientific publications, often as a starting material for further functionalization. For example, one study describes its preparation through the bromination of methyl 2-pyridinecarboxylate using N-bromosuccinimide.
The presence of the bromine atom and the ester group in the molecule makes Methyl 6-bromopyridine-2-carboxylate a valuable building block for the synthesis of various biologically active molecules. Research has explored its potential in developing new drugs, particularly those targeting specific enzymes or receptors. For instance, a study investigated its use in creating novel inhibitors for Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling, for potential cancer treatment applications [].
Methyl 6-bromopyridine-2-carboxylate exhibits notable biological activity, particularly in medicinal chemistry. It serves as a precursor for compounds that have shown potential as:
The synthesis of methyl 6-bromopyridine-2-carboxylate can be achieved through several methods:
Methyl 6-bromopyridine-2-carboxylate finds applications in various fields:
Studies on the interactions of methyl 6-bromopyridine-2-carboxylate with biological systems have revealed insights into its pharmacodynamics and pharmacokinetics:
These studies are crucial for understanding how modifications to the structure can enhance or diminish biological activity .
Several compounds share structural similarities with methyl 6-bromopyridine-2-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Similarity Index | Notable Properties |
|---|---|---|---|
| Ethyl 6-bromopyridine-2-carboxylate | Similar brominated pyridine | 0.88 | Used in similar synthetic applications |
| 6-Bromo-3-methylpicolinic acid | Different position of methyl | 0.90 | Exhibits distinct biological activities |
| 6-Bromo-5-methylpicolinic acid | Different position of methyl | 0.93 | Potentially different pharmacological profiles |
| 6-Bromo-3-hydroxypicolinic acid | Hydroxy substituent | 0.86 | Increased solubility and reactivity |
Methyl 6-bromopyridine-2-carboxylate stands out due to its specific placement of functional groups, which influences its reactivity and biological interactions compared to these similar compounds .
The systematic nomenclature of methyl 6-bromopyridine-2-carboxylate follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as a substituted pyridine derivative [2] [4]. The compound belongs to the broader class of heterocyclic organic compounds, specifically categorized as a pyridine derivative with brominated and esterified functional groups [5] [6].
The systematic classification places this compound within several hierarchical categories. At the highest level, it represents a heterocyclic organic compound, distinguished by the presence of nitrogen as a heteroatom within the aromatic ring system [7] [6]. More specifically, it falls under the subclass of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom [7] [8].
| Classification Category | Classification Detail |
|---|---|
| Chemical Class | Heterocyclic organic compound [5] [7] |
| Subclass | Pyridine derivative [7] [6] |
| Ring System | 6-membered aromatic heterocycle [7] |
| Functional Groups | Carboxylate ester, halogen (bromine) [1] [2] |
| Heteroatom Type | Nitrogen-containing heterocycle [7] [6] |
| Substitution Pattern | 2,6-disubstituted pyridine [1] [2] |
| Ester Type | Methyl ester of carboxylic acid [1] [2] |
| Aromatic Character | Aromatic heterocycle [7] |
| Molecular Category | Brominated pyridinecarboxylate [1] [2] |
| Structural Family | Picolinic acid derivative [8] [6] |
The compound's structural relationship to picolinic acid establishes it as a derivative of 2-pyridinecarboxylic acid, with the carboxyl group esterified with methanol and a bromine atom substituted at the 6-position [8] [9]. This positioning creates a specific electronic environment that influences the compound's reactivity and chemical behavior [1] [2].
The nomenclature diversity of methyl 6-bromopyridine-2-carboxylate reflects its widespread recognition across different chemical databases and research contexts [1] [2] [4]. The compound is known by numerous synonyms that emphasize different aspects of its chemical structure and systematic naming conventions [2] [3] [4].
The most frequently encountered alternative designations include systematic names that highlight the ester functionality and brominated pyridine core structure [1] [2] [10]. These synonyms serve various purposes in chemical literature, database searches, and commercial applications [3] [4].
| Synonym | Usage Context |
|---|---|
| 6-Bromopyridine-2-carboxylic acid methyl ester | International Union of Pure and Applied Chemistry systematic name [1] [2] |
| Methyl 6-bromopicolinate | Common trade designation [1] [2] |
| 6-Bromopicolinic acid methyl ester | Alternative systematic nomenclature [1] [2] |
| Methyl 6-bromo-2-pyridinecarboxylate | Chemical supplier designation [2] [3] |
| 6-Bromo-2-pyridine carboxylic acid methyl ester | Literature reference format [2] [10] |
| 2-Pyridinecarboxylic acid, 6-bromo-, methyl ester | Chemical Abstracts Service nomenclature [2] [11] |
| 2-Bromo-6-methoxycarbonyl pyridine | Structural descriptor format [2] [4] |
| Methyl 2-bromo-6-nicotinate | Alternative naming convention [2] [4] |
| Methyl-6-bromopyridine-2-carboxylate | Commercial listing format [2] [10] |
| Methyl-6-bromo-2-pyridine carboxylate | Vendor designation [12] [2] |
The diversity in naming conventions reflects the compound's significance across multiple research domains and commercial applications [1] [2] [3]. Each synonym emphasizes particular structural features, with some highlighting the bromine substitution pattern, others focusing on the ester functionality, and several emphasizing the pyridine core structure [2] [4].
The comprehensive identification of methyl 6-bromopyridine-2-carboxylate relies on multiple internationally recognized registry systems and chemical databases [1] [2] [13]. These identifiers ensure unambiguous compound recognition across global chemical information systems and facilitate accurate communication within the scientific community [2] [14] [15].
The Chemical Abstracts Service Registry Number serves as the primary unique identifier, providing definitive compound identification regardless of naming variations [1] [2] [16]. This registry system, maintained by the American Chemical Society, assigns unique numerical identifiers to chemical substances, ensuring consistent identification across all chemical literature and databases [2] [14].
| Identifier Type | Value | Database/System |
|---|---|---|
| Chemical Abstracts Service Registry Number | 26218-75-7 | Chemical Abstracts Service [1] [2] [16] |
| Molecular Formula | C₇H₆BrNO₂ | Universal chemical notation [1] [2] [17] |
| Molecular Weight | 216.03 g/mol | Calculated molecular mass [1] [2] [17] |
| Molecular Data Language Number | MFCD06203934 | Accelrys/Biovia database [1] [2] [18] |
| PubChem Compound Identifier | 16217886 | National Center for Biotechnology Information [2] [10] [4] |
| PubChem Substance Identifier | 160871452 | National Center for Biotechnology Information [1] [13] [15] |
| International Chemical Identifier | InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | International Union of Pure and Applied Chemistry [2] [17] [14] |
| International Chemical Identifier Key | SGNCOKUHMXLGAH-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [2] [17] [3] |
| Simplified Molecular Input Line Entry System | COC(=O)C1=NC(Br)=CC=C1 | Daylight Chemical Information Systems [2] [17] [3] |
| Reaxys Registry Number | 128590 | Elsevier Reaxys database [1] [13] [15] |
| European Inventory of Existing Commercial Chemical Substances Number | 627-687-5 | European Chemical Agency [14] |
The International Chemical Identifier and its corresponding key provide standardized structural representation that enables precise compound identification across different software systems and databases [2] [14]. The Simplified Molecular Input Line Entry System notation offers a text-based molecular structure representation that facilitates computational chemistry applications and database searches [2] [3].
Methyl 6-bromopyridine-2-carboxylate occupies a distinctive position within the broader family of pyridine derivatives, characterized by its specific substitution pattern and functional group arrangement [1] [2] [7]. The compound's structural features establish its relationship to other pyridine-based molecules while highlighting its unique chemical properties [7] [8] [6].
The pyridine ring system serves as the fundamental structural framework, providing the aromatic six-membered heterocycle that defines this chemical family [7]. The nitrogen atom at position 1 creates an electron-deficient aromatic system that influences the reactivity and electronic properties of substituents attached to the ring [7] [19].
The 2-position carboxylate ester functionality establishes the compound's relationship to picolinic acid derivatives, a significant subclass of pyridine compounds with diverse biological and synthetic applications [8] [6]. This positioning creates specific electronic interactions between the nitrogen atom and the carbonyl group, influencing the compound's chemical behavior and synthetic utility [8].
The bromine substitution at the 6-position represents a strategic functionalization that enhances the compound's synthetic versatility [1] [2] [19]. This halogen substitution provides a reactive site for various coupling reactions and substitution processes, making the compound valuable as a synthetic intermediate [19] [9].
| Structural Feature | Chemical Significance | Comparative Context |
|---|---|---|
| Pyridine core | Six-membered aromatic heterocycle with nitrogen [7] | Fundamental structure in heterocyclic chemistry [7] |
| 2-Position ester | Carboxylate functionality providing synthetic versatility [8] | Characteristic of picolinic acid derivatives [8] [6] |
| 6-Position bromine | Halogen substitution enabling further functionalization [19] | Strategic position for coupling reactions [19] [9] |
| Methyl ester group | Protected carboxyl functionality [1] [2] | Standard protecting group in organic synthesis [1] |
| Electronic system | Electron-deficient aromatic ring [7] | Typical of pyridine derivatives [7] [19] |
The compound's position within pyridine derivatives is further defined by its relationship to other brominated pyridine compounds [19] [9]. The 6-bromopyridine-2-carboxylate structure represents one member of a series of positional isomers, each with distinct chemical properties and synthetic applications [12] [19] [9].
Corrosive;Irritant